H-Leu-Ser-Lys-Leu-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“H-Leu-Ser-Lys-Leu-OH” (LSYL) is a latency-associated peptide at the amino terminus of LAP . It has an inhibitory effect on TGF-β1 activation . By binding with KRFK, it can block the signal transduction of TGF-β1 and prevent the progression of hepatic damage and fibrosis .

Molecular Structure Analysis

The molecular formula of “this compound” is C21H41N5O6 . Its molecular weight is 459.58 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 459.58 and a molecular formula of C21H41N5O6 . Information concerning its stability, particularly in solution, has rarely been reported .科学的研究の応用

Oligonucleotide Encapsulation : Oligopeptides like H-(leu-lys-lys-leu)10-OH and H-(leu-lys-leu-lys)10-OH, which share a similar structure to H-Leu-Ser-Lys-Leu-OH, have been utilized in the encapsulation of oligonucleotides. These peptides demonstrate a higher affinity for oligonucleotides and enable efficient encapsulation in hydrophobic nanoparticles (Emile et al., 1996).

Synthesis of Bioactive Peptides : Peptides with sequences similar to this compound are synthesized for various applications, including as substrates for enzyme activity studies and potential use in drug development. An example includes the synthesis of the pentadecapeptide H-Lys-His-Pro-Pro-His-Leu-Ser-Phe-Met-Ala-Ile-Pro-Pro-Lys-Lys-OH from bovine casein (Polzhofer, 1972).

Study of Peptide and Metal Ion Interactions : Research on peptides like H-Asp-Asp-Ser-Pro-Asp-Leu-Pro-Lys-Leu-Lys-OH has contributed to understanding the interactions of peptides with metal ions, such as copper(II), which is significant in fields like biochemistry and pharmacology (Matera-Witkiewicz et al., 2014).

Development of Protein Models : Peptides analogous to this compound have been employed in constructing models for studying protein structure and function. For instance, the synthesis of a 43-residue peptide analog of tropomyosin has provided insights into alpha-helical coiled-coils in proteins (Hodges et al., 1981).

Study of Enzyme Substrate Specificity : Research involving peptides like H-Leu-Ser-Phe(NO2)-Nle-Ala-Leu-OMe has been instrumental in understanding the specificity of enzymes such as chymosin in hydrolyzing peptide substrates, which is crucial for understanding enzyme mechanisms (Raymond & Bricas, 1979).

Solid Phase Peptide Synthesis : Studies on peptides including H-Ile-Lys-Leu-Aca-OH and related structures have led to the development of methods for solid-phase peptide synthesis, important for synthesizing peptides for research and therapeutic uses (Paschalidou & Tzougraki, 2004).

Supramolecular Self-Assembly Studies : Peptides with sequences like MeO-Ser-Leu-COCO-Leu-Ser-OMe have been used to study hydrogen-bonding patterns in supramolecular self-assembly, providing insights into the structural organization of peptides (Karle & Ranganathan, 2009).

Investigation of Protein Function and Structure : Research on peptides like H-Phe-Leu-Glu-Glu-Val-OH and their conjugation to proteins has opened new avenues in understanding protein function and structure, which is crucial in areas like molecular biology and biotechnology (Hansen et al., 2009).

Cardiovascular Research : Peptides such as H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH, resembling this compound, have been studied for their potential in enhancing antioxidant defense in cardiovascular conditions like myocardial ischemia (Pisarenko et al., 2014).

Aminopeptidase Activity Study : Studies on bovine aminopeptidase H, which acts on peptides like this compound, have contributed to the understanding of enzyme kinetics and specificity, significant in biochemical research (Nishimura et al., 1994).

作用機序

特性

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41N5O6/c1-12(2)9-14(23)18(28)26-17(11-27)20(30)24-15(7-5-6-8-22)19(29)25-16(21(31)32)10-13(3)4/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,30)(H,25,29)(H,26,28)(H,31,32)/t14-,15-,16-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJKLBKXNJSXOW-QAETUUGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

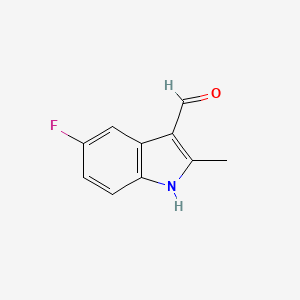

![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1336359.png)